molecular formula C26H27N3O5 B250894 Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate

Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate

Cat. No. B250894
M. Wt: 461.5 g/mol
InChI Key: UBDRCEHKGBBNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNPA belongs to the class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body.

Mechanism of Action

Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate acts as an agonist of the cannabinoid receptor CB1, which is found in the central nervous system. This interaction leads to the activation of the endocannabinoid system, which plays a role in regulating pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects
Studies have shown that Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate can reduce pain and inflammation in animal models of acute and chronic pain. Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has also been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate is also highly potent, allowing for the use of lower doses in experiments. However, Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has a short half-life, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate. One area of interest is the development of Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate-based therapeutics for the treatment of chronic pain and inflammation. Additionally, further studies are needed to determine the long-term effects of Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate use and to investigate its potential as a treatment for other conditions, such as anxiety and neurodegenerative diseases. Finally, research is needed to optimize the synthesis and formulation of Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate to improve its efficacy and safety.

Synthesis Methods

The synthesis of Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate involves the reaction of 3-(3-methoxy-2-naphthoyl)aniline with 4-(4-acetyl-1-piperazinyl)benzoic acid in the presence of a coupling agent. The resulting product is then methylated to yield Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate. This synthesis method has been optimized to produce high yields of pure Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate.

Scientific Research Applications

Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has been the subject of several scientific studies, with research focused on its potential as a therapeutic agent. Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate has been found to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C26H27N3O5/c1-17(30)28-10-12-29(13-11-28)23-9-8-20(26(32)34-3)15-22(23)27-25(31)21-14-18-6-4-5-7-19(18)16-24(21)33-2/h4-9,14-16H,10-13H2,1-3H3,(H,27,31)

InChI Key

UBDRCEHKGBBNGL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.